molecular formula C12H16O B2663777 2-[2-(1-Methylcyclopropyl)phenyl]ethanol CAS No. 2172605-76-2

2-[2-(1-Methylcyclopropyl)phenyl]ethanol

Cat. No.: B2663777
CAS No.: 2172605-76-2
M. Wt: 176.259
InChI Key: ZXEGUPGMSPODBP-UHFFFAOYSA-N
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Description

2-[2-(1-Methylcyclopropyl)phenyl]ethanol (CAS: 2172605-76-2) is an aromatic alcohol with the molecular formula C₁₂H₁₆O. Its structure features a cyclopropane ring substituted with a methyl group and attached to a phenyl ring, which is further connected to a two-carbon ethanol chain. The hydroxyl (-OH) group classifies it as a primary alcohol, while the cyclopropane ring introduces steric strain and unique electronic properties due to its non-planar geometry . This compound is of interest in organic synthesis and medicinal chemistry, where its rigid cyclopropyl group may enhance metabolic stability or binding affinity in bioactive molecules .

Properties

IUPAC Name

2-[2-(1-methylcyclopropyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-12(7-8-12)11-5-3-2-4-10(11)6-9-13/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEGUPGMSPODBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=CC=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(1-Methylcyclopropyl)phenyl]ethanol typically involves the following steps:

    Reduction: The phenyl ring with the cyclopropyl group is then subjected to reduction reactions to introduce the ethanol moiety. This can be done using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure high-quality output.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form various alcohol derivatives using reducing agents like LiAlH4 or NaBH4.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Br2, HNO3, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[2-(1-Methylcyclopropyl)phenyl]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[2-(1-Methylcyclopropyl)phenyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group and phenyl ring contribute to its binding affinity and specificity. The ethanol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

Key Differences :

  • This compound has a rigid cyclopropane directly fused to the aromatic ring, favoring planar steric interactions.
  • α-Cyclopropyl-α,4-dimethylbenzyl alcohol (CAS 16145-97-4) contains a benzyl alcohol core with additional methyl groups, increasing hydrophobicity but reducing strain .
  • 3-(tert-Butyl)-5-methylbenzaldehyde (CAS 87239-90-5) replaces the alcohol with an aldehyde group, making it more reactive in oxidation or condensation reactions .

Cyclopropane-Containing Alcohols

2-(1-Methylcyclopropyl)ethanol (CAS 19687-04-8)

  • Formula : C₆H₁₂O
  • Structure: Simpler backbone with a cyclopropane attached directly to ethanol.
  • Properties : Lower molecular weight (100.16 g/mol vs. 176.26 g/mol for the target compound) results in a lower boiling point (~150°C estimated) and higher water solubility due to reduced aromaticity .

2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol (CAS 2940954-31-2)

  • Formula: C₁₃H₁₉NO
  • Structure: Cyclopropane modified with a benzylamino group and ethanol.
  • Properties: The benzylamino group introduces basicity (pKa ~9–10) and hydrogen-bonding capacity, contrasting with the neutral -OH group in the target compound. This enhances solubility in polar aprotic solvents like DMF .

Functional Group Variations: Alcohol vs. Amine

2-(1-Methylcyclopropyl)aniline (CAS 71759-33-6)

  • Formula : C₁₀H₁₃N
  • Structure : Cyclopropane-phenyl core with an amine (-NH₂) group.
  • Properties :
    • Basicity : The amine group (pKa ~4.6) allows salt formation in acidic conditions, unlike the alcohol .
    • Reactivity : Prone to electrophilic substitution (e.g., diazotization) due to the aromatic amine.

Biological Activity

2-[2-(1-Methylcyclopropyl)phenyl]ethanol is an aromatic alcohol that has garnered attention for its potential biological activities. This compound, structurally related to 2-phenylethanol, is being studied for its effects on various biological systems, including its antimicrobial properties, interaction with cellular membranes, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16O\text{C}_{12}\text{H}_{16}\text{O}

This compound features a phenolic structure with a methylcyclopropyl substituent, which may influence its biological behavior.

Antimicrobial Properties

Research indicates that derivatives of phenylethanol, including this compound, exhibit significant antimicrobial activity. A study highlighted that phenylethanol derivatives disrupt bacterial membranes, leading to bacteriostatic effects. The amphipathic nature of these compounds allows them to integrate into lipid bilayers, altering membrane fluidity and integrity, which is crucial for bacterial survival .

Compound Activity Target Organisms
This compoundAntimicrobialGram-positive and Gram-negative bacteria
PhenylethanolBacteriostaticVarious bacterial strains

The mechanism through which this compound exerts its antimicrobial effects involves the disruption of the lipid bilayer of microbial membranes. This disruption leads to increased membrane fluidity and ultimately affects the viability of the bacteria. Additionally, the conversion of phenylethanol to more toxic metabolites may enhance its bactericidal properties .

Study on Antimicrobial Efficacy

In a comparative study of various phenylethanol derivatives, this compound was found to be effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, suggesting a promising alternative for treating infections caused by resistant strains .

Clinical Implications

The potential use of this compound in clinical settings is being explored due to its favorable safety profile and effectiveness against antibiotic-resistant bacteria. Further studies are needed to evaluate its efficacy in vivo and its possible applications in formulations for topical or systemic use.

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